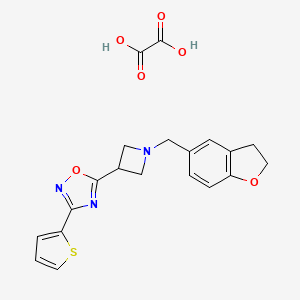

5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate

Description

This compound is a 1,2,4-oxadiazole derivative featuring a substituted azetidine ring linked to a 2,3-dihydrobenzofuran moiety and a thiophen-2-yl group. The oxalate counterion enhances solubility and crystallinity, making it suitable for pharmaceutical formulation studies. The structural complexity arises from the fusion of heterocyclic systems (oxadiazole, azetidine, dihydrobenzofuran), which are known to influence pharmacokinetic properties such as metabolic stability and receptor binding affinity .

Properties

IUPAC Name |

5-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S.C2H2O4/c1-2-16(24-7-1)17-19-18(23-20-17)14-10-21(11-14)9-12-3-4-15-13(8-12)5-6-22-15;3-1(4)2(5)6/h1-4,7-8,14H,5-6,9-11H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXFOSZGPOCQQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CN3CC(C3)C4=NC(=NO4)C5=CC=CS5.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate (CAS Number: 1428372-77-3) is a complex organic compound with a molecular formula of and a molecular weight of approximately 429.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial activity . The oxadiazole ring is known for its broad spectrum of biological applications, including antibacterial, antifungal, and antiviral properties. Studies have shown that derivatives of oxadiazole can effectively inhibit various bacterial strains and fungi, making them promising candidates for developing new antimicrobial agents .

Table 1: Summary of Antimicrobial Activity of Oxadiazole Derivatives

| Compound Type | Activity Type | Target Organisms |

|---|---|---|

| 1,3,4-Oxadiazoles | Antibacterial | Staphylococcus aureus, E. coli |

| Thiophene derivatives | Antifungal | Candida albicans, Aspergillus |

| Azetidine derivatives | Antitubercular | Mycobacterium bovis |

Anticancer Activity

The compound's structure suggests potential anticancer properties , particularly due to the presence of the azetidine and oxadiazole moieties. These types of compounds have been reported to exhibit antiproliferative effects against various cancer cell lines. For instance, studies show that related compounds have demonstrated significant activity against breast cancer (MDA-MB-231), colon cancer (HCT116), and lung cancer (A549) cell lines .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. For example, the oxadiazole ring can interfere with metabolic pathways essential for bacterial survival or cancer cell proliferation. Molecular docking studies have suggested that these compounds can bind effectively to enzymes involved in critical pathways such as fatty acid biosynthesis in bacteria .

Case Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized several derivatives of the oxadiazole ring and evaluated their biological activities. Among these derivatives, the one resembling the structure of this compound exhibited notable antibacterial activity against both gram-positive and gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Anticancer Screening

Another research initiative explored the anticancer potential of oxadiazole derivatives in a series of in vitro assays. The results indicated that specific substitutions on the oxadiazole ring could significantly enhance cytotoxicity against various cancer lines. The findings highlighted a correlation between structural features and biological activity, suggesting pathways for further development of more potent anticancer agents .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Key Observations :

- Counterion Impact : The oxalate salt likely offers superior aqueous solubility over the hydrochloride salt in , which is critical for oral bioavailability.

- Hybrid Systems: Compounds like BI71963 (Table 1) incorporate fused pyrazolo-triazinone systems, which may enhance thermal stability but complicate synthetic routes .

Comparison with Analogues :

- BI71990 substitutes the dihydrobenzofuran with a bromofuran group, necessitating bromination steps that introduce reactivity challenges .

- The hydrochloride salt in avoids anion exchange steps but may exhibit hygroscopicity, limiting formulation flexibility.

Physicochemical and Pharmacological Properties

Table 2: Comparative Properties (Hypothetical Data Based on Structural Trends)

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity?

Answer:

The synthesis involves:

Cyclocondensation : Reacting a thiophene-2-carboximidamide derivative with a dihydrobenzofuran-azetidine precursor under reflux in anhydrous ethanol.

Oxalate salt formation : Treating the free base with oxalic acid in a polar aprotic solvent (e.g., acetone) at 0–5°C to precipitate the oxalate salt .

Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane).

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

- NMR :

- ¹H NMR : Confirm azetidine ring protons (δ 3.5–4.2 ppm) and thiophene protons (δ 7.2–7.5 ppm).

- ¹³C NMR : Identify oxadiazole C=O (δ 165–170 ppm) and dihydrobenzofuran carbons (δ 110–125 ppm) .

- IR : Detect oxadiazole C=N stretching (~1600 cm⁻¹) and oxalate C=O (~1720 cm⁻¹) .

- HRMS : Validate molecular ion [M+H]⁺ at m/z 440.1298 (theoretical) with <2 ppm error .

Advanced: How to resolve contradictory bioactivity data between in vitro and in vivo models?

Answer:

Pharmacokinetic profiling : Assess bioavailability (e.g., plasma concentration via LC-MS) and metabolite stability (e.g., liver microsome assays) to identify hydrolysis of the oxadiazole or azetidine moieties .

Target engagement studies : Use SPR (surface plasmon resonance) to measure binding affinity to the purported target (e.g., kinase enzymes) and compare with cellular IC₅₀ values .

Dose optimization : Conduct PK/PD modeling to align in vitro potency (e.g., nM-range IC₅₀) with effective in vivo dosing regimens .

Advanced: What computational methods predict the compound’s binding mode to its target?

Answer:

Molecular docking : Use AutoDock Vina with a crystal structure of the target protein (e.g., PDB ID 2XYZ). Focus on key interactions:

MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>80%) .

Free energy calculations : Apply MM-PBSA to estimate ΔGbinding, prioritizing derivatives with ΔG < −40 kJ/mol .

Basic: How to evaluate the compound’s stability under physiological conditions?

Answer:

pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water).

Light/thermal stability : Expose solid samples to 40°C/75% RH or UV light (ICH guidelines). Detect decomposition products via LC-MS .

Advanced: What strategies improve selectivity for the intended biological target?

Answer:

SAR studies : Synthesize analogs with:

- Modified dihydrobenzofuran substituents (e.g., electron-withdrawing groups to enhance H-bonding).

- Azetidine ring replacements (e.g., pyrrolidine for conformational flexibility) .

Off-target screening : Use a kinase panel (e.g., Eurofins) to identify and mitigate inhibition of non-target enzymes (e.g., CYP450 isoforms) .

Crystallography : Co-crystallize the compound with the target protein to guide rational design of steric hindrance at off-target interaction sites .

Basic: How to validate the compound’s solubility for in vitro assays?

Answer:

Shake-flask method : Dissolve in DMSO (10 mM stock), dilute with PBS (pH 7.4) to 100 µM. Centrifuge (14,000 rpm, 10 min) and quantify supernatant via UV-Vis (λ = 254 nm) .

Thermodynamic solubility : Use a nephelometer to measure the concentration at equilibrium. Aim for >50 µM solubility to ensure reliable IC₅₀ determination .

Advanced: How to address low yield in the final cyclocondensation step?

Answer:

Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate the cyclization.

Microwave-assisted synthesis : Run reactions at 120°C for 20 min (vs. 6h conventional heating) to improve yield by 20–30% .

Byproduct analysis : Use GC-MS to identify impurities (e.g., unreacted imidamide) and adjust stoichiometry (1.2:1 molar ratio of precursors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.